molecular formula C8H17BrO2 B14634615 1-Bromo-4-(1-ethoxyethoxy)butane CAS No. 56904-94-0

1-Bromo-4-(1-ethoxyethoxy)butane

Cat. No.: B14634615
CAS No.: 56904-94-0
M. Wt: 225.12 g/mol
InChI Key: MMNPOZHXFIFEGA-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-ethoxyethoxy)butane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, which means it contains both bromine and ether functional groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1-ethoxyethoxy)butane can be synthesized through a multi-step process. One common method involves the reaction of 1,4-butanediol with ethyl vinyl ether in the presence of an acid catalyst to form 1-(1-ethoxyethoxy)butane. This intermediate is then reacted with hydrogen bromide (HBr) to produce the final compound, this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving distillation and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-ethoxyethoxy)butane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The ether group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: The major product is typically an alkene.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

1-Bromo-4-(1-ethoxyethoxy)butane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-ethoxyethoxy)butane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The ether group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

1-Bromo-4-(1-ethoxyethoxy)butane can be compared with other similar compounds, such as:

    1-Bromobutane: A simpler brominated alkane with similar reactivity but lacking the ether group.

    1-Bromo-4-ethoxybutane: Similar structure but without the additional ethoxy group.

    4-Bromo-1-butene: Contains a double bond, making it more reactive in certain types of reactions.

The uniqueness of this compound lies in its combination of bromine and ether functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of chemical applications .

Properties

CAS No.

56904-94-0

Molecular Formula

C8H17BrO2

Molecular Weight

225.12 g/mol

IUPAC Name

1-bromo-4-(1-ethoxyethoxy)butane

InChI

InChI=1S/C8H17BrO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3

InChI Key

MMNPOZHXFIFEGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCCBr

Origin of Product

United States

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